molecular formula C11H18N2O3S2 B12197828 3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12197828
M. Wt: 290.4 g/mol
InChI Key: AHNIZUSHFVCXAR-UHFFFAOYSA-N
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Description

3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the butanamide group. Key reagents include sulfur, nitrogen sources, and various organic solvents. Reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with altered functional groups, enhancing the compound’s biological activity and chemical properties.

Scientific Research Applications

3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. For example, its antimicrobial activity may involve inhibiting bacterial cell wall synthesis, while its anticancer effects could result from inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

3-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide stands out due to its specific structural modifications, which enhance its biological activity and chemical stability. Its unique combination of functional groups allows for diverse applications and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C11H18N2O3S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-methyl-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide

InChI

InChI=1S/C11H18N2O3S2/c1-7(2)4-10(14)12-11-13(3)8-5-18(15,16)6-9(8)17-11/h7-9H,4-6H2,1-3H3

InChI Key

AHNIZUSHFVCXAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C

Origin of Product

United States

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